molecular formula C17H22ClNO B4548044 N-(4-methoxybenzyl)-2-phenylpropan-1-amine hydrochloride

N-(4-methoxybenzyl)-2-phenylpropan-1-amine hydrochloride

Cat. No.: B4548044
M. Wt: 291.8 g/mol
InChI Key: JZRZBQVBQZBKDY-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-phenylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C17H22ClNO and its molecular weight is 291.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.1389920 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Amine Derivatives

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions : This study involves the preparation and characterization of several N3O3 amine phenols, derivatives closely related to N-(4-methoxybenzyl)-2-phenylpropan-1-amine hydrochloride, showcasing their potential in coordinating with Group 13 metal ions for various applications in inorganic chemistry (Liu et al., 1993).

Amino-acid 4-methoxybenzyl Esters : This research highlights the synthesis of L-amino-acid 4-methoxybenzyl ester hydrochlorides through the interaction of 4-methoxybenzyl halides with amino or silver salts, demonstrating the compound's role in organic synthesis and potential pharmaceutical applications (Stelakatos & Argyropoulos, 1970).

Chemical Properties and Applications

Preparation of Secondary Amines From Primary Amines Via 2‐Nitrobenzenesulfonamides : Discusses a method for synthesizing secondary amines, including N-(4-Methoxybenzyl)-3-phenylpropylamine, from primary amines, showcasing the chemical versatility of related compounds in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).

Experimental and Theoretical Investigations of Amine Derivatives as Corrosion Inhibitors : Explores the use of amine derivative compounds, including those related to this compound, as effective corrosion inhibitors for mild steel in acidic environments, highlighting the potential industrial applications of these compounds (Boughoues et al., 2020).

Molecular Interactions and Effects

Analytical Characterization of New Ortho-methoxybenzylated Amphetamine-type Designer Drugs : While focusing on a different class, this study provides insights into the structural and analytical characterization of ortho-methoxybenzylated compounds, which can be relevant for understanding the chemical behavior and analytical detection of related substances (Westphal, Girreser, & Waldmüller, 2016).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14(16-6-4-3-5-7-16)12-18-13-15-8-10-17(19-2)11-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRZBQVBQZBKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.